molecular formula C13H9N3O2S B11848639 3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine

3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine

Cat. No.: B11848639
M. Wt: 271.30 g/mol
InChI Key: FOMSMLPOCLJLIA-VOTSOKGWSA-N
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Description

3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a nitro group at the 3-position and a thiophen-2-yl vinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Cyclization: Catalysts such as Lewis acids or bases.

Major Products

    Reduction: 3-Amino-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Cyclization: Fused heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine is unique due to the combination of its nitro group, thiophen-2-yl vinyl group, and imidazo[1,2-a]pyridine core. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

3-nitro-2-[(E)-2-thiophen-2-ylethenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9N3O2S/c17-16(18)13-11(7-6-10-4-3-9-19-10)14-12-5-1-2-8-15(12)13/h1-9H/b7-6+

InChI Key

FOMSMLPOCLJLIA-VOTSOKGWSA-N

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])/C=C/C3=CC=CS3

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C=CC3=CC=CS3

Origin of Product

United States

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